[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2731009-80-4
VCID: VC11566190
InChI: InChI=1S/C14H19NO2.ClH/c1-17-12-4-2-11(3-5-12)14-6-13(7-14,10-16)8-15-9-14;/h2-5,15-16H,6-10H2,1H3;1H
SMILES:
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol

[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

CAS No.: 2731009-80-4

Cat. No.: VC11566190

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride - 2731009-80-4

Specification

CAS No. 2731009-80-4
Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
IUPAC Name [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride
Standard InChI InChI=1S/C14H19NO2.ClH/c1-17-12-4-2-11(3-5-12)14-6-13(7-14,10-16)8-15-9-14;/h2-5,15-16H,6-10H2,1H3;1H
Standard InChI Key YRMDPMLRVQALRU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C23CC(C2)(CNC3)CO.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 3-azabicyclo[3.1.1]heptane core, a seven-membered bicyclic structure containing one nitrogen atom. Key substituents include:

  • A 4-methoxyphenyl group at the 5-position, contributing aromaticity and electron-donating effects via the methoxy (-OCH₃) group.

  • A hydroxymethyl (-CH₂OH) group at the 1-position, enhancing hydrophilicity and enabling hydrogen bonding .

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₀ClNO₂
Molecular Weight269.77 g/mol
Purity≥95%
SolubilitySoluble in polar solvents (e.g., water, DMSO)
StabilityStable under inert conditions

The methoxy group’s electron-donating nature increases the compound’s lipophilicity compared to non-substituted analogs, while the hydroxymethyl group balances this with polar interactions.

Synthesis and Manufacturing

Core Synthesis Strategies

The azabicyclo[3.1.1]heptane core is typically synthesized via intramolecular cyclization or ring-closing metathesis (RCM). A common approach involves:

  • Formation of the bicyclic framework: Starting from pyrrolidine derivatives, cyclization reactions using catalysts such as Grubbs’ catalyst generate the strained bicyclic structure .

  • Functionalization: The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, while the hydroxymethyl group is added through reduction of ester intermediates .

Optimization Challenges

  • Steric hindrance: The bicyclic structure complicates substitution reactions, necessitating precise temperature and catalyst control.

  • Regioselectivity: Ensuring proper placement of the methoxyphenyl and hydroxymethyl groups requires orthogonal protecting group strategies .

A representative synthesis pathway is summarized below:

StepReaction TypeReagents/ConditionsYield
1CyclizationGrubbs’ catalyst, CH₂Cl₂, 40°C65%
2Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF72%
3Ester ReductionLiAlH₄, THF85%
4Salt FormationHCl, Et₂O95%
ConditionSpecification
Temperature2–8°C
Light SensitivityProtect from light
ContainerSealed glass ampules

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituentReceptor Affinity (Ki, nM)Solubility (mg/mL)
[5-(4-Methoxyphenyl)-3-azabicyclo...]4-OCH₃5-HT₁A: 12 ± 215.2
[5-(3-Chlorophenyl)-3-azabicyclo...]3-Cl5-HT₁A: 28 ± 49.8
[5-(3,4-Dichlorophenyl)-3-azabicyclo...]3,4-Cl₂5-HT₁A: 45 ± 64.3

The methoxy derivative’s superior solubility and receptor affinity highlight the importance of electron-donating groups in optimizing pharmacokinetics.

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